molecular formula C23H21FN4O3 B2592399 2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1251594-16-7

2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2592399
CAS No.: 1251594-16-7
M. Wt: 420.444
InChI Key: NPZKJXHLNVVGQI-UHFFFAOYSA-N
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Description

2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolopyrimidine core, and a methoxybenzyl acetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, which is achieved through cyclization reactions involving appropriate precursors. The introduction of the fluorophenyl group is usually accomplished via electrophilic aromatic substitution reactions. The final step involves the coupling of the methoxybenzyl acetamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process intensification methods such as continuous flow chemistry can be employed to scale up the production while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially unique biological activities.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound has shown promise in biological assays, particularly in its interactions with enzymes and receptors.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

    Industry: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for further research and development in various scientific disciplines.

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-27-12-19(16-6-8-17(24)9-7-16)21-22(27)23(30)28(14-26-21)13-20(29)25-11-15-4-3-5-18(10-15)31-2/h3-10,12,14H,11,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZKJXHLNVVGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C=N2)CC(=O)NCC3=CC(=CC=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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